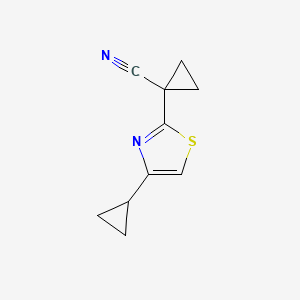
1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C10H10N2S It is known for its unique structure, which includes a cyclopropyl group attached to a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile typically involves the reaction of 2-(4-cyclopropylthiazol-2-yl)acetonitrile with 1,2-dibromoethane. The reaction mixture is stirred at room temperature overnight, leading to the formation of the desired compound . The reaction conditions are mild, and the process involves the evolution of gas, indicating a chemical transformation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of common reagents and mild reaction conditions makes it feasible for large-scale production.
化学反应分析
Types of Reactions
1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
科学研究应用
1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The cyclopropyl and thiazole groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclopropanecarbonitrile: A simpler compound with a cyclopropyl group and a nitrile group.
Thiazole derivatives: Compounds containing the thiazole ring, which may have similar biological activities.
Uniqueness
1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile is unique due to the combination of the cyclopropyl group and the thiazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C10H10N2S |
|---|---|
分子量 |
190.27 g/mol |
IUPAC 名称 |
1-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2S/c11-6-10(3-4-10)9-12-8(5-13-9)7-1-2-7/h5,7H,1-4H2 |
InChI 键 |
HJXRATFSRIPFHH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CSC(=N2)C3(CC3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


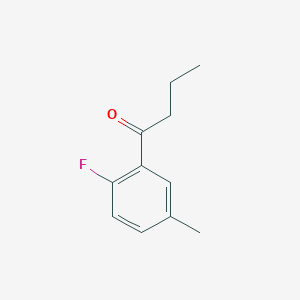
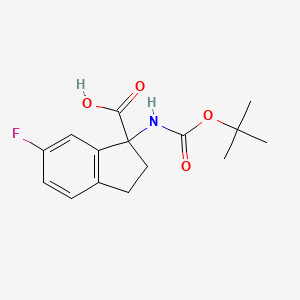
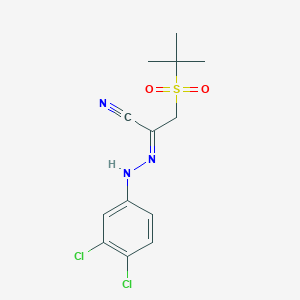

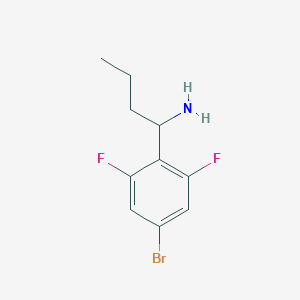
![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047198.png)
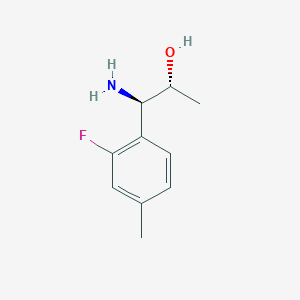
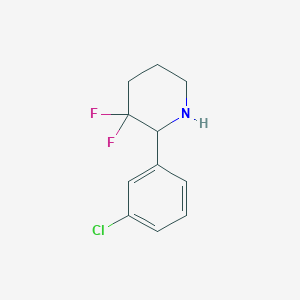
![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide](/img/structure/B13047216.png)


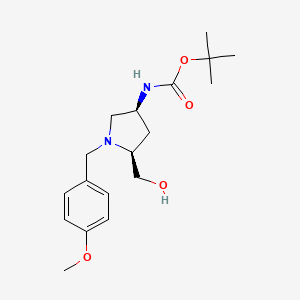
![(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047238.png)
![3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13047240.png)
